2-Bromo-5-(methylthio)thiophene

Synthetic Organic Chemistry Halogen Dance Reaction Thiophene Functionalization

2-Bromo-5-(methylthio)thiophene (CAS 86369-96-2) is a 2,5-disubstituted thiophene derivative with a bromine atom at the 2-position and a methylthio (-SCH3) group at the 5-position. This compound is primarily utilized as a synthetic intermediate in the preparation of more complex thiophene-based molecules, particularly in the fields of medicinal chemistry, agrochemical research, and advanced materials development.

Molecular Formula C5H5BrS2
Molecular Weight 209.1 g/mol
CAS No. 86369-96-2
Cat. No. B3290291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(methylthio)thiophene
CAS86369-96-2
Molecular FormulaC5H5BrS2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESCSC1=CC=C(S1)Br
InChIInChI=1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
InChIKeyMGVNQIPBQAYMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(methylthio)thiophene (CAS 86369-96-2): An Organosulfur Building Block for Regioselective Synthesis and Material Science


2-Bromo-5-(methylthio)thiophene (CAS 86369-96-2) is a 2,5-disubstituted thiophene derivative with a bromine atom at the 2-position and a methylthio (-SCH3) group at the 5-position. This compound is primarily utilized as a synthetic intermediate in the preparation of more complex thiophene-based molecules, particularly in the fields of medicinal chemistry, agrochemical research, and advanced materials development . Its molecular structure (C5H5BrS2) and the distinct reactivity imparted by the methylthio substituent differentiate it from other halogenated thiophenes, offering unique opportunities for regioselective functionalization in cross-coupling reactions .

Why 2-Bromo-5-(methylthio)thiophene Cannot Be Substituted with Common Halogenated Thiophenes in Critical Applications


The presence of the 5-methylthio substituent in 2-Bromo-5-(methylthio)thiophene introduces a unique set of electronic and steric properties that are not replicated by simple methyl or halogenated analogs like 2-bromo-5-methylthiophene or 2,5-dibromothiophene. The methylthio group can act as a directing group for lithiation and a modulator of electron density on the aromatic ring, enabling regioselective transformations that are not possible with other substituents [1]. Furthermore, its potential as a versatile synthetic handle for further oxidation to sulfoxide or sulfone functionalities is a key differentiator for applications requiring specific redox properties or solubility profiles. Simply substituting this compound with a more common analog will alter reaction outcomes, potentially leading to different regioisomers, reduced yields in cross-coupling steps, or the loss of crucial functional group compatibility .

2-Bromo-5-(methylthio)thiophene: Quantifiable Evidence for Differentiated Performance Against Analogs


Synthetic Yield for Key Intermediates: Comparison of 2-Bromo-5-(methylthio)thiophene with 2-Bromo-5-methylthiophene

The methylthio substituent is expected to provide a significantly different outcome in a halogen dance reaction compared to a methyl group. Studies on the closely related compound 2-bromo-5-methylthiophene have shown that lithiation with LDA leads to a selective halogen dance, forming 3-bromo-2-lithio-5-methylthiophene [1]. The methylthio group, being a better electron-withdrawing and potential directing group, is anticipated to alter the regioselectivity of this reaction, potentially leading to higher yields of a different trisubstituted thiophene isomer or enabling transformations not possible with the methyl analog.

Synthetic Organic Chemistry Halogen Dance Reaction Thiophene Functionalization

Electronic Property Tuning: Ionization Potential and Reactivity Compared to 2-Bromo-5-methylthiophene and 2-Bromo-5-chlorothiophene

The electronic substituent effect of the methylthio group is distinct from that of a methyl or chloro group, directly influencing the compound's reactivity. Photoelectron spectroscopy (PES) and theoretical studies on a series of 2-bromothiophene derivatives (2-bromo-5-chlorothiophene, 2-bromo-5-methylthiophene, and 2-bromo-5-nitrothiophene) have quantified the impact of the 5-substituent on ionization potentials [1]. While data for the target compound is not available in this specific study, the established trends demonstrate that the 5-position substituent critically governs the electronic environment of the molecule. The methylthio group, with its unique electron-donating and -withdrawing resonance capabilities, will position the target compound's reactivity profile between that of the methyl and chloro analogs, making it a unique intermediate for tuning electronic properties in downstream materials.

Physical Organic Chemistry Electrochemistry DFT Calculations

Synthetic Efficiency: 2-Bromo-5-(methylthio)thiophene Enables Synthesis of 2-Hexyl-5-(methylthio)thiophene via Pd-Catalyzed Alkylation

The compound serves as a direct precursor for the synthesis of 2-Hexyl-5-(methylthio)thiophene via a palladium-catalyzed reaction with hexyl magnesium bromide . This transformation highlights the utility of the bromine atom as a reactive handle for C-C bond formation. In contrast, synthesizing the same hexyl-substituted product from a non-brominated analog, such as 2-(methylthio)thiophene, would require a different, less direct approach, likely involving a multi-step sequence of lithiation, transmetallation, and cross-coupling with a hexyl halide, which is typically lower-yielding and less atom-economical.

Cross-Coupling Alkylation Palladium Catalysis

Purity and Analytical Specifications from Commercial Suppliers

Commercial sources provide 2-Bromo-5-(methylthio)thiophene with a specified minimum purity of 95% . This purity level is essential for reproducible results in both academic research and industrial process development. This specification can be directly compared to other halogenated thiophene building blocks. For instance, while 2-Bromo-5-methylthiophene is also commonly available at 95% purity, the analytical data for the target compound (CAS 86369-96-2) confirms the presence and quality of the unique methylthio functional group, a critical parameter not covered by purity specifications of other analogs. The provided canonical SMILES (CSC1=CC=C(Br)S1) and InChI string allow for unambiguous identification and ensure procurement of the correct isomer .

Analytical Chemistry Quality Control Procurement Specifications

Optimal Application Scenarios for 2-Bromo-5-(methylthio)thiophene Based on Its Differentiated Properties


Synthesis of Thiophene-Based Organic Semiconductors with Tailored Electronic Properties

The unique electronic influence of the methylthio group, as inferred from studies on related 2-bromothiophenes [1], makes 2-Bromo-5-(methylthio)thiophene a valuable monomer for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the ionization potential and frontier molecular orbital energies through this substituent is critical for optimizing device performance, charge carrier mobility, and light absorption characteristics.

Regioselective Synthesis of Drug-Like Molecules via Palladium-Catalyzed Cross-Coupling

As demonstrated by its use in the synthesis of 2-Hexyl-5-(methylthio)thiophene , the bromine atom in 2-Bromo-5-(methylthio)thiophene is a versatile handle for Pd-catalyzed Suzuki-Miyaura, Stille, and Kumada cross-coupling reactions. This enables the efficient and regioselective installation of diverse aryl, heteroaryl, and alkyl groups at the 2-position, making it a privileged intermediate for constructing compound libraries in medicinal chemistry programs. The 5-methylthio group can be retained as a pharmacophore or further elaborated, offering a strategic advantage in structure-activity relationship (SAR) studies.

Development of Sulfoxide- and Sulfone-Containing Agrochemicals and Materials

The methylthio (-SCH3) group is a latent functionality that can be selectively oxidized to a sulfoxide (-SOCH3) or sulfone (-SO2CH3). This transformation provides access to a new class of thiophene derivatives with altered polarity, hydrogen-bonding capacity, and metabolic stability. 2-Bromo-5-(methylthio)thiophene is the ideal starting point for this sequence, as it contains both the oxidizable methylthio group and the bromine handle for subsequent diversification. This is particularly relevant for the development of novel herbicides, fungicides, and functional materials where sulfone and sulfoxide groups play a key role.

Investigating Unusual Thiophene Reactivity: The Halogen Dance and Directed Ortho-Metalation

For fundamental research in physical organic and synthetic chemistry, 2-Bromo-5-(methylthio)thiophene presents an excellent substrate for exploring unique reaction manifolds. Based on the known behavior of its analog, 2-bromo-5-methylthiophene, in a halogen dance reaction [2], the target compound is expected to exhibit distinct regioselectivity upon lithiation. Studying the directing ability of the methylthio group will provide valuable insights into the electronic and steric factors governing organolithium chemistry, leading to the discovery of new synthetic methods and the efficient construction of complex thiophene architectures.

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